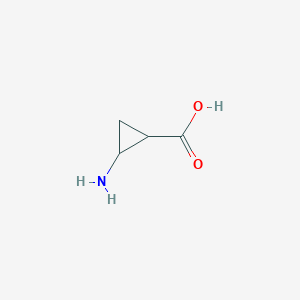

Ácido 1-aminociclopropano-1-carboxílico

Descripción general

Descripción

2-Aminocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a three-membered cyclopropane ring fused to the alpha carbon of the amino acid. It is a white solid and is naturally occurring in various plants .

Aplicaciones Científicas De Investigación

2-Aminocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action:

ACC serves as the direct precursor for the plant hormone ethylene. It plays a pivotal role in regulating various vegetative and developmental processes. Ethylene, a gaseous plant hormone, influences seed germination, fruit ripening, leaf senescence, and abscission

Mode of Action:

Here’s how ACC interacts with its targets:

- Ethylene-Independent Signaling : ACC also exhibits ethylene-independent signaling. It activates proteins similar to those involved in nervous system responses in humans and animals. Notably, ACC promotes secretion of the pollen tube chemoattractant LURE1.2 and activates Ca^2±containing ion currents via glutamate receptor-like channels in root protoplasts .

Biochemical Pathways:

ACC’s impact extends to various physiological processes. A balanced supply and consumption of ACC are essential for achieving the necessary ethylene production within specific spatial and temporal contexts .

Pharmacokinetics:

- Transport : ACC is transported throughout the plant over short and long distances, leading to remote ethylene responses. The complex mechanism of ACC transport is still being unraveled, but recent findings have identified the first ACC transporter .

Action Environment:

Environmental factors significantly impact ACC’s efficacy and stability. These include light, temperature, humidity, and soil conditions.

Análisis Bioquímico

Biochemical Properties

2-Aminocyclopropane-1-carboxylic acid is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC synthase, encoded by a gene family in most plants, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues . ACC can also be metabolized by bacteria using ACC deaminase, favoring plant growth and lowering stress susceptibility .

Cellular Effects

2-Aminocyclopropane-1-carboxylic acid has been reported to function as a signal itself, independently from ethylene . It has been found to play a role in root cell expansion and guard mother cell division . ACC also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Aminocyclopropane-1-carboxylic acid involves its conversion to ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This conversion involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminocyclopropane-1-carboxylic acid can change over time. For instance, pretreatment with ACC for 1 week can mitigate the negative impacts of heat stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

The metabolic pathway of 2-Aminocyclopropane-1-carboxylic acid begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase . SAM is then converted to ACC by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .

Transport and Distribution

2-Aminocyclopropane-1-carboxylic acid is transported throughout the plant over short and long distances, remotely leading to ethylene responses . It is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .

Subcellular Localization

The subcellular localization of 2-Aminocyclopropane-1-carboxylic acid is mainly in the cytosol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial Production Methods: Industrial production of 2-Aminocyclopropane-1-carboxylic acid typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It is oxidized by ACC oxidase to produce ethylene.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: ACC oxidase is a common reagent used in the oxidation of 2-Aminocyclopropane-1-carboxylic acid.

Substitution: Strong nucleophiles and appropriate solvents are typically used for substitution reactions.

Major Products:

Comparación Con Compuestos Similares

- 1-Aminocyclobutane-1-carboxylic acid

- α-Aminoisobutyric acid

Comparison: 2-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene, a critical plant hormone . While similar compounds like 1-Aminocyclobutane-1-carboxylic acid and α-Aminoisobutyric acid also have significant biological activities, they do not participate in ethylene biosynthesis .

Propiedades

IUPAC Name |

2-aminocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKAUBTWBDZARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

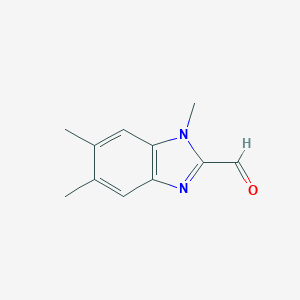

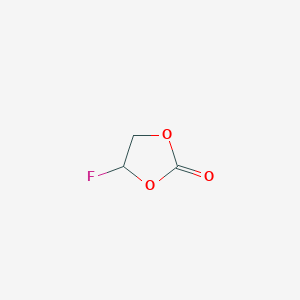

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)